Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound characterized by the molecular formula . This compound is a derivative of pyrrole, which is a five-membered aromatic heterocycle containing one nitrogen atom. Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. It serves as an intermediate for the synthesis of more complex organic molecules and is involved in biological studies related to pyrrole derivatives.
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate falls under the classification of heterocyclic compounds, specifically pyrrole derivatives. It is also categorized as a carboxylate ester due to the presence of the ester functional group in its structure.
The synthesis of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the following key steps:
In an industrial context, production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Reaction conditions are optimized to minimize by-products and ensure high purity.
The molecular structure of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate features a pyrrole ring with two methyl groups at the 2 and 5 positions and a carboxylate ester group at the 3 position. The structural formula can be represented as follows:
InChI=1S/C8H11NO2/c1-5-4-7(6(2)9-5)8(10)11-3/h4,9H,1-3H3
OQWZEJIISPYZPW-UHFFFAOYSA-N
.Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its properties or tailor it for specific applications in research and industry.
The mechanism of action for methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate primarily involves its interaction with biological targets. The compound can act as a ligand that binds to proteins or enzymes, modulating their activity. The specific pathways and interactions depend on the biological context and the nature of the target molecules involved.
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate exhibits several notable physical properties:
The compound's chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem .
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate has several important applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: